2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide
Description
This compound features a 3,5-dimethyl-1,2-oxazole core linked via an acetamide bridge to a 1H-1,2,4-triazole moiety substituted with a 2-phenylethyl group. The oxazole and triazole rings contribute to its heterocyclic diversity, while the phenylethyl side chain may enhance lipophilicity and target binding.
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C17H19N5O2/c1-11-14(12(2)24-22-11)10-16(23)19-17-18-15(20-21-17)9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H2,18,19,20,21,23) |
InChI Key |
OIPVHGCPWRVBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NNC(=N2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural attributes suggest potential applications in medicinal chemistry, particularly as an antitumor agent . Several studies have indicated that derivatives of oxazole and triazole compounds possess significant antiproliferative activity against various cancer cell lines. For example, compounds with similar oxazole and triazole structures have been shown to inhibit tubulin polymerization and exhibit cytotoxic effects on cancer cells .
Anticancer Properties
Research indicates that compounds containing triazole moieties can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism of action is often linked to the inhibition of tubulin polymerization, which is essential for mitosis . This suggests that the compound could be developed as a lead candidate for anticancer therapies.
Antimicrobial Activity
In addition to anticancer properties, derivatives of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide may also exhibit antimicrobial activity. Research has highlighted that similar oxazole derivatives can act as inhibitors against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .
Synthesis and Structural Variations
The synthesis of this compound typically involves the use of oxazole intermediates and can be achieved through regioselective reactions that enhance efficiency and yield. Continuous-flow synthesis methods have been explored to optimize the production of triazole-based compounds, allowing for rapid assembly of complex structures with high selectivity .
Case Studies
- Antiproliferative Activity : A study demonstrated that compounds with similar structural features inhibited the growth of HeLa cells by disrupting normal microtubule function. Flow cytometry analysis revealed G2/M-phase arrest in treated cells .
- Antituberculosis Activity : Research on phenyl-oxazole derivatives indicated their ability to inhibit M. tuberculosis, suggesting a pathway for developing new treatments against resistant strains .
- Structure–Activity Relationship Studies : Investigations into the relationship between chemical structure and biological activity have led to the identification of more potent derivatives by modifying functional groups on the oxazole and triazole rings .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxazolyl Acetamide Derivatives
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide (CAS 1190246-42-4)
- Structural Differences : Replaces the triazole-phenylethyl group with an indole ring.
Physical Properties :
Property Value Molecular Weight 269.3 g/mol Density 1.318 g/cm³ Boiling Point 597.8°C Predicted pKa 14.70
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,3,4-thiadiazol-2-one
Triazole-Based Analogs
2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide (CHEBI:92387)
- Structural Differences: Features a phenoxy group instead of the phenylethyl side chain.
Key Comparative Analysis
Research Findings and Implications
- Physical Properties : The target compound’s phenylethyl group likely increases molecular weight and lipophilicity compared to the indole analog, which has lower density (1.318 g/cm³) and higher pKa (14.70) .
- Biological Activity: The indole analog’s high boiling point (597.8°C) suggests thermal stability, advantageous for synthesis . The phenoxy analog’s role in phenotype modulation highlights triazole derivatives’ versatility in drug discovery .
- Synthetic and Analytical Methods : Crystallographic tools like the WinGX suite () are critical for resolving structural details in such heterocycles, though direct data on the target compound is lacking.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex synthetic organic molecule that incorporates both oxazole and triazole moieties. These structural features are often associated with significant biological activities, making this compound a subject of interest in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on existing research.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 329.4 g/mol. The presence of the oxazole and triazole rings suggests potential interactions with biological targets that could lead to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing oxazole and triazole functionalities often exhibit antimicrobial properties. For instance, structural analogs of this compound have demonstrated effectiveness against various bacterial strains. A study evaluating similar triazole-linked compounds reported significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) ranging from 8 to 11 μg/mL .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively documented. In vitro studies have shown that related compounds exhibit cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia) cells. For example, some derivatives demonstrated IC50 values as low as 2.8 μM against MCF-7 cells . The mechanism of action is thought to involve interaction with DNA topoisomerases, disrupting cancer cell proliferation.
Enzyme Inhibition
The presence of the triazole moiety is known to enhance enzyme inhibition capabilities. Studies have indicated that 1,2,4-triazoles can form hydrogen bonds with active sites of enzymes such as aromatase and carbonic anhydrase . This suggests that the compound may possess dual functionality—acting as both an antimicrobial agent and an enzyme inhibitor.
Synthesis Methods
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactions that include:
- Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Triazole Synthesis: Utilizing azoles via cycloaddition reactions or other synthetic pathways.
- Final Coupling Reaction: The acetamide group is introduced through coupling reactions with amine derivatives.
These methods allow for the efficient construction of the target compound with high yields and purity.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
